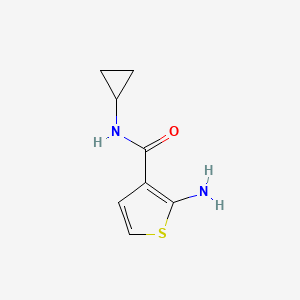

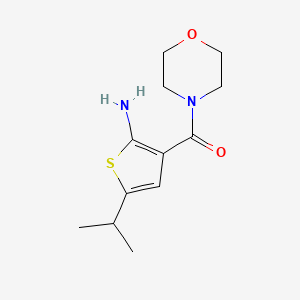

2-amino-N-cyclopropylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-amino-N-cyclopropylthiophene-3-carboxamide" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. Thiophene derivatives are of significant interest due to their potential biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

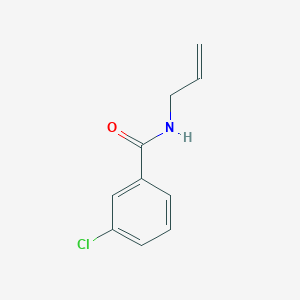

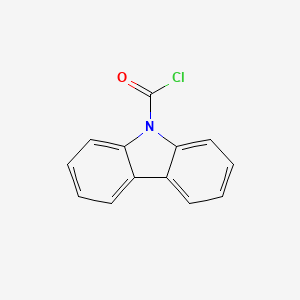

The synthesis of related thiophene derivatives has been explored in several studies. For instance, a series of nitrothiophene carboxamides with aminoalkyl side chains were synthesized by reacting thiophenecarbonyl chloride with omega-aminoalkylamine . Another study reported the synthesis of 2-aminothiophene-3-carboxylate derivatives through DBU-mediated annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea . Additionally, azomethine derivatives of 2-amino-tetrahydrobenzothiophene carboxamide were synthesized by condensation of aromatic aldehydes with the carboxamide in ethanol . These methods highlight the versatility of thiophene derivatives' synthesis, which could be adapted for the synthesis of "2-amino-N-cyclopropylthiophene-3-carboxamide."

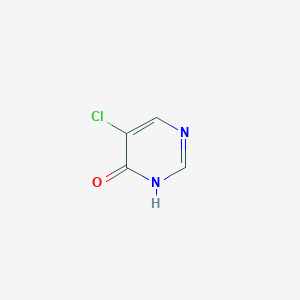

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can be substituted with various functional groups to yield compounds with different properties. The studies mentioned provide insights into the structure of thiophene derivatives, such as the presence of amino groups, nitro groups, and carboxamide functionalities, which can influence the biological activity and chemical reactivity of these compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the synthesis of benzothiazole-2-carboxylates from 2-aminothiophenols . The reactivity of these compounds can be influenced by the nature of the substituents on the thiophene ring, as well as the reaction conditions, such as the presence of catalysts or the reaction medium .

Physical and Chemical Properties Analysis

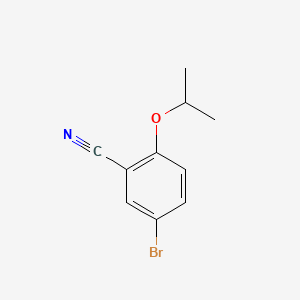

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For example, the presence of a nitro group can confer electron-withdrawing properties, while amino groups can act as electron donors . The solubility, melting point, and stability of these compounds can vary widely depending on their substitution pattern. The purification and analysis of these compounds, such as by HPLC, are crucial for determining their purity and for further applications .

科学的研究の応用

2-amino-N-cyclopropylthiophene-3-carboxamide is a chemical compound with the molecular formula C8H10N2OS . It’s used in scientific research, but specific applications aren’t readily available .

Thiophene-based analogs, which “2-amino-N-cyclopropylthiophene-3-carboxamide” is a part of, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

-

Cell-Penetrating Peptides (CPPs) : These peptides have been used to deliver various molecules and particles into cells . They can be manipulated to obtain large levels of gene expression, gene silencing, and even tumor targeting . Once functionalized or chemically altered, they can create effective delivery methods to target certain cells or tissues .

-

Disease Diagnostics and Drug Components : Synthetic peptides have shown promise in disease diagnostics and as future drug components . They can deliver therapeutic molecules such as nucleic acids, drugs, and imaging agents, to cells and tissues .

-

Biochemistry, Molecular Biology, and Immunology : Synthetic peptides have found their places in these fields . They are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, and the design of novel enzymes .

-

Nanotechnology : Synthetic peptides have potential applications in nanotechnology . They can be used to create nanostructures with specific properties .

-

Food Safety and Quality : Synthetic peptides may also have applications in food safety and quality . They could be used to detect contaminants or to enhance the nutritional value of food .

-

Proteomics Research : “2-amino-N-cyclopropylthiophene-3-carboxamide” is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

-

Pharmaceuticals : Thiophene-based drugs have been developed for a variety of medical conditions . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

-

Corrosion Inhibitors : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals and other materials from degradation caused by exposure to the environment .

-

Organic Semiconductors : Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . These materials are used in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

-

Synthetic Chemistry : Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . These reactions are significant synthetic methods to thiophene derivatives .

-

Proteomics Research : “2-amino-N-cyclopropylthiophene-3-carboxamide” is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Safety And Hazards

特性

IUPAC Name |

2-amino-N-cyclopropylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c9-7-6(3-4-12-7)8(11)10-5-1-2-5/h3-5H,1-2,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQNQYOYQKKZQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(SC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391052 |

Source

|

| Record name | 2-amino-N-cyclopropylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclopropylthiophene-3-carboxamide | |

CAS RN |

590352-44-6 |

Source

|

| Record name | 2-amino-N-cyclopropylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)

![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)